6-Chloro-3-isopropyl-2-methylquinolin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . The compound is produced in large quantities to meet the demands of research and development in various fields .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-isopropyl-2-methylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties .
Scientific Research Applications
6-Chloro-3-isopropyl-2-methylquinolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-3-isopropyl-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-3-isopropyl-2-methylquinolin-4-amine include other quinoline derivatives, such as:
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the chloro, isopropyl, and methyl groups.
Properties
Molecular Formula |
C13H15ClN2 |
---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-propan-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3,(H2,15,16) |
InChI Key |
HEMHHNQQATWOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)N)C(C)C |
Origin of Product |
United States |
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